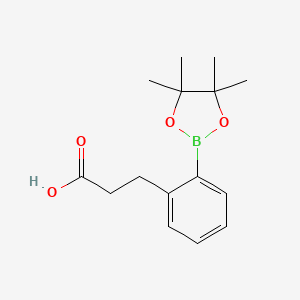
3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Overview
Description
“3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical compound. It’s commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound might involve the use of a palladium catalyst for borylation at the benzylic C-H bond of alkylbenzenes . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H17BO2 . The HOMO and LUMO of the conformer were calculated using the method B3LYP/6-311G (2d, p) to estimate its chemical stability .
Chemical Reactions Analysis
This compound may undergo various chemical reactions. For instance, it might be involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.07. It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .
Scientific Research Applications
Organic Synthesis
This compound is often used in organic synthesis . It is employed in the synthesis of various organic compounds, including organoheterocyclic compounds .
Borylation
The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis of Novel Copolymers
The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Drug Application Research
In drug application research, boric acid compounds like this one are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections .
Anticancer Drugs
Apart from treating tumors and microbial infections, these compounds can also be used in the development of anticancer drugs .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, also known as 2-(2-Carboxyethyl)phenylboronic acid, pinacol ester, are typically carbon-based molecules in organic synthesis reactions . This compound is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura reaction, the compound, being a boron-based reagent, transfers a nucleophilic organic group from boron to palladium . This process results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound plays a crucial role, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmacokinetics
It’s important to note that the compound is susceptible to hydrolysis, especially at physiological ph . This property could potentially affect its bioavailability in a biological context.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . In the context of the Suzuki–Miyaura reaction, this enables the coupling of chemically differentiated fragments .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound is generally stable but may undergo hydrolysis in a moist environment . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions.
properties
IUPAC Name |
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-5-7-11(12)9-10-13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRYFZYJQALDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)
![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)

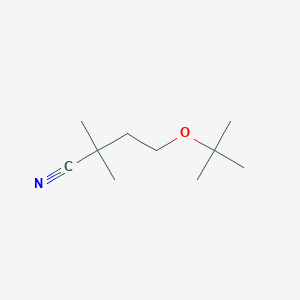
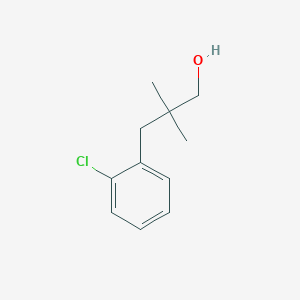
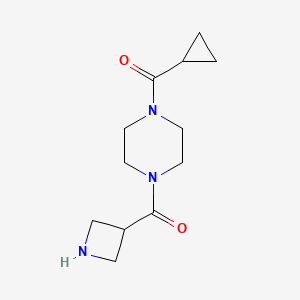
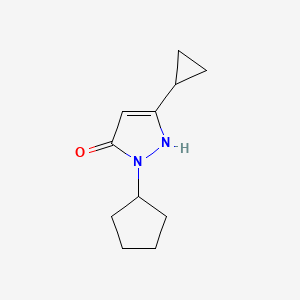
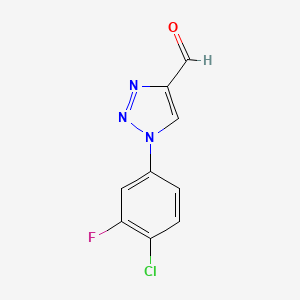
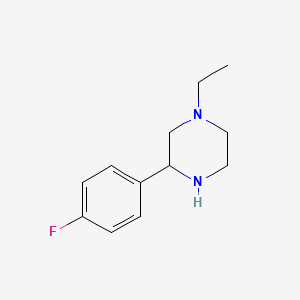
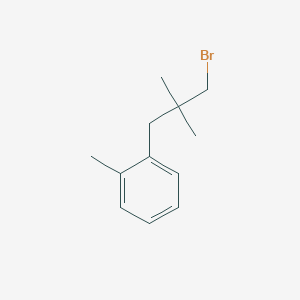
![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)